molecular formula C15H16N2O2 B2973514 Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- CAS No. 1018447-12-5

Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)-

Cat. No.: B2973514
CAS No.: 1018447-12-5
M. Wt: 256.305
InChI Key: XYWKZFDFFDHVQI-UHFFFAOYSA-N
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Description

Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- is a chemical compound known for its unique structure and properties It features a benzamide core with a 4,6-dimethyl-2-pyridinyl substituent and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- typically involves the following steps:

    Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 4,6-dimethyl-2-pyridinyl intermediate. This can be achieved through the reaction of 2-chloro-4,6-dimethylpyridine with a suitable nucleophile under basic conditions.

    Coupling with Benzamide: The pyridinyl intermediate is then coupled with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Introduction of the Hydroxymethyl Group:

Industrial Production Methods

Industrial production of Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridinyl ring, using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Reduction: Formation of reduced pyridinyl derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide,n-(4,6-dimethyl-2-pyridinyl)-: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(methyl)-: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.

Uniqueness

Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-3-(hydroxymethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-6-11(2)16-14(7-10)17-15(19)13-5-3-4-12(8-13)9-18/h3-8,18H,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWKZFDFFDHVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=CC(=C2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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